molecular formula C14H27ClN2 B8198238 N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride CAS No. 1431698-05-3

N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride

Cat. No.: B8198238
CAS No.: 1431698-05-3
M. Wt: 258.83 g/mol
InChI Key: OOXNIEFCODHXPL-UHFFFAOYSA-N
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Description

N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine typically involves the reduction of 1-(adamantan-1-yl)-2-azidoethan-1-one oxime using lithium aluminium hydride (LiAlH4). This reaction yields racemic 1-(adamantan-1-yl)ethane-1,2-diamine, which can be resolved into its enantiomers using tartaric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the adamantane moiety or the ethane-1,2-diamine backbone.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantane derivatives with various functional groups, while substitution reactions can introduce different substituents at the nitrogen atoms.

Scientific Research Applications

N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into binding sites of enzymes or receptors. The ethane-1,2-diamine backbone can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine is unique due to the presence of the adamantane moiety, which imparts exceptional stability and rigidity. This makes it particularly useful in applications requiring robust and stable compounds, such as in drug development and materials science.

Properties

IUPAC Name

N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2.ClH/c1-10(16-3-2-15)14-7-11-4-12(8-14)6-13(5-11)9-14;/h10-13,16H,2-9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXNIEFCODHXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.83 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431698-05-3
Record name 1,2-Ethanediamine, N1-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-, hydrochloride (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431698-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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